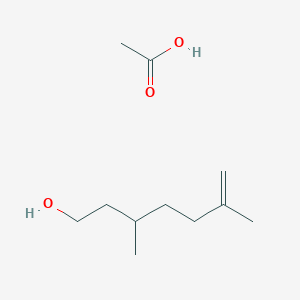
3,4-Dioctadecoxyaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dioctadecoxyaniline;hydrochloride is a chemical compound with the molecular formula C42H80ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with octadecoxy groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioctadecoxyaniline;hydrochloride typically involves the reaction of aniline with octadecoxy groups under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with octadecoxy halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications.
化学反应分析
Types of Reactions
3,4-Dioctadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the octadecoxy groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
科学研究应用
3,4-Dioctadecoxyaniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism of action of 3,4-Dioctadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can insert itself into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and in the development of drug delivery systems.
相似化合物的比较
Similar Compounds
3,4-Dioctadecoxybenzene: Similar structure but lacks the amine group.
3,4-Dioctadecoxyphenol: Contains a hydroxyl group instead of an amine group.
3,4-Dioctadecoxyaniline: The base compound without the hydrochloride group.
Uniqueness
3,4-Dioctadecoxyaniline;hydrochloride is unique due to the presence of both octadecoxy groups and the amine group, which confer specific chemical properties such as amphiphilicity and reactivity towards various chemical reagents. This makes it particularly valuable in applications requiring specific interactions with lipid membranes and in synthetic chemistry.
属性
CAS 编号 |
62950-64-5 |
|---|---|
分子式 |
C42H80ClNO2 |
分子量 |
666.5 g/mol |
IUPAC 名称 |
3,4-dioctadecoxyaniline;hydrochloride |
InChI |
InChI=1S/C42H79NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-44-41-36-35-40(43)39-42(41)45-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39H,3-34,37-38,43H2,1-2H3;1H |
InChI 键 |
JRXWAIPIQQMAEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)OCCCCCCCCCCCCCCCCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


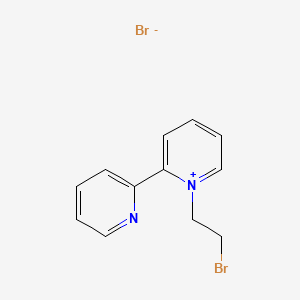
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
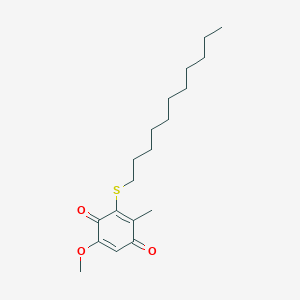

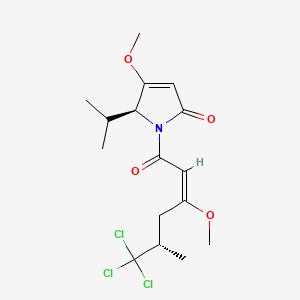
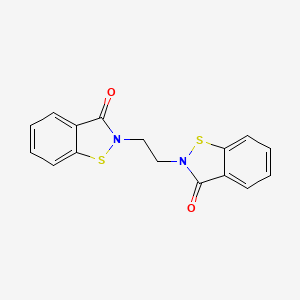
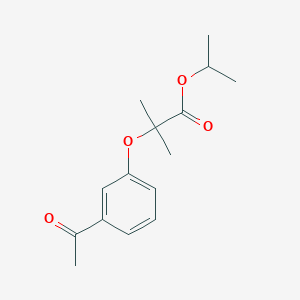
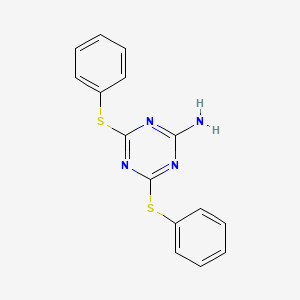
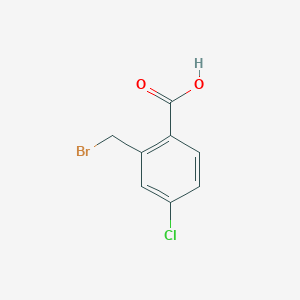
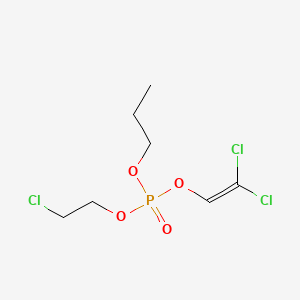
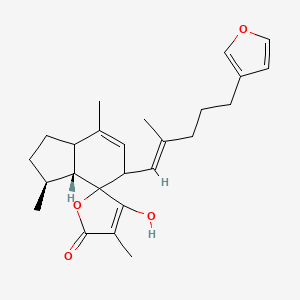
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
